N,N-Bis(2-hydroxyethyl)hexadecanamide
Description
Conceptual Framework of N-Acyl Ethanolamides in Research
N,N-Bis(2-hydroxyethyl)hexadecanamide belongs to the larger family of fatty acid amides. A closely related and more extensively studied subgroup is the N-acyl ethanolamides (NAEs), which are lipid mediators involved in a variety of physiological processes. NAEs consist of a fatty acid linked to an ethanolamine (B43304) group. Their biological activities are diverse and depend on the specific fatty acyl chain.
The research on NAEs has provided a critical conceptual framework for understanding related compounds. NAEs are synthesized from membrane phospholipids (B1166683) through various enzymatic pathways and are involved in signaling pathways that can influence inflammation, pain, and appetite. While this compound is a diethanolamide, meaning it has two hydroxyethyl (B10761427) groups attached to the nitrogen atom, the study of monoethanolamides like N-palmitoylethanolamide (PEA) offers valuable insights into the potential, yet largely unexplored, biological relevance of their diethanolamide counterparts.
Significance of this compound as a Chemical Entity for Scientific Inquiry
The significance of this compound in scientific inquiry currently stems more from its established industrial uses rather than extensive biological research. Also known as Palmitamide DEA, it is primarily utilized as a surfactant, emulsifier, and viscosity-controlling agent in cosmetic and personal care products. nih.gov Its amphiphilic nature, with a long, oil-soluble hydrocarbon tail and a water-soluble diethanolamine (B148213) head, allows it to stabilize oil-in-water and water-in-oil mixtures.
From a chemical standpoint, the presence of two hydroxyl groups and a tertiary amide linkage provides interesting avenues for synthesis and modification. These functional groups can influence its physical properties, such as its solubility and melting point, and offer potential sites for further chemical reactions. The study of such compounds contributes to the broader understanding of surfactant chemistry and the formulation of stable emulsions.
Table 1: Chemical and Physical Properties of this compound nih.govguidechem.com
| Property | Value |
| Molecular Formula | C20H41NO3 |
| Molecular Weight | 343.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7545-24-6 |
| Appearance | Waxy solid |
| Solubility | Soluble in organic solvents, dispersible in water |
Historical Context of this compound in Scholarly Literature
The history of this compound in scholarly literature is intrinsically linked to the development of fatty acid diethanolamides as a class of non-ionic surfactants. Research into these compounds gained traction in the mid-20th century as industries sought effective and versatile emulsifiers and foaming agents for a wide range of products.
Early literature focused on the synthesis and physical properties of various fatty acid diethanolamides, including those derived from palmitic acid. These studies were primarily driven by the need to understand their performance in cosmetic and detergent formulations. The manufacturing process typically involves the condensation of fatty acids, such as palmitic acid, with diethanolamine. atamanchemicals.com
While specific academic research focusing solely on the biological effects of this compound is limited, the broader class of diethanolamides has been subject to toxicological and safety assessments, particularly in the context of their use in cosmetics. nih.gov These assessments have considered factors such as skin irritation and the potential for the formation of nitrosamines.
Emerging Research Trajectories for this compound
While the current body of research on this compound is modest, several potential trajectories for future investigation can be envisioned. One area of interest lies in the potential for this molecule to interact with biological systems, drawing parallels from the well-documented activities of N-acyl ethanolamides. Although it is structurally distinct due to the two hydroxyethyl groups, exploring its potential to modulate lipid signaling pathways could be a fruitful area of research.
Another emerging avenue is in the field of materials science. The self-assembly properties of amphiphilic molecules like this compound could be harnessed to create novel nanostructures, such as micelles or vesicles, for drug delivery or other biomedical applications. The presence of two hydroxyl groups offers potential for creating more complex, functionalized materials.
Furthermore, a deeper investigation into the metabolic fate of this compound in biological systems is warranted. Understanding how this compound is processed and whether it can be metabolized into other potentially active molecules would provide crucial information about its biological profile.
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18-22)17-19-23/h22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESJEJNMGVQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022468, DTXSID90880419 | |
| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-hydroxyethyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7545-24-6, 68603-40-7 | |
| Record name | Palmitic acid diethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7545-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)hexadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-hydroxyethyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)hexadecan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ3923Q89F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
**advanced Synthetic Methodologies and Chemical Transformations of N,n Bis 2 Hydroxyethyl Hexadecanamide**
Synthetic Routes to N,N-Bis(2-hydroxyethyl)hexadecanamide
The synthesis of this compound, also known as Palmitamide DEA, is primarily achieved through amidation reactions involving a palmitic acid source and diethanolamine (B148213).
The conventional commercial production of fatty acid diethanolamides like this compound often involves the amidation of fatty acid methyl esters with diethanolamine. This process typically requires high temperatures, ranging from 180 to 200°C, and pressures of 3 to 7 bar. An alternative method involves the direct reaction of triglycerides or fatty acids with diethanolamine, often facilitated by a base catalyst. researchgate.net For instance, the synthesis of related fatty amides can be accomplished through a one-step aminolysis (amidation reaction) of vegetable oils, such as palm oil. researchgate.net This direct amidation of triglycerides with diethanolamine represents a more direct pathway from renewable feedstocks. mdpi.com
An alternative to conventional heating methods is the use of microwave irradiation. researchgate.net A non-catalytic synthesis has been developed involving the amidation of palm fatty acid distillate (PFAD), a processing residue from palm oil refining, with monoethanolamine under microwave irradiation to produce related N-(2-hydroxyethyl) fatty amides. researchgate.net While this specific study used monoethanolamine, the principle demonstrates a significant alternative to traditional heating and catalyzed reactions. The use of microwaves can drastically reduce reaction times and energy consumption. researchgate.net
Another significant strategy involves using heterogeneous catalysts. Zinc-doped calcium oxide (Zn/CaO) nanospheroids have been identified as a highly efficient heterogeneous catalyst for the one-pot synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from various triglycerides and diethanolamine. mdpi.com This method is notable for its high conversion rates at lower temperatures and its solvent-free nature. mdpi.com
Optimizing reaction conditions is crucial for maximizing yield and minimizing costs and environmental impact. For the microwave-assisted non-catalytic synthesis of related fatty acid alkanolamides, response surface methodology was used to determine the optimal conditions. researchgate.net A maximum conversion of 98.89% was achieved with a molar ratio of PFAD to monoethanolamine of 1:1, a reaction time of 18.5 minutes, and 100% microwave power. researchgate.net
In the case of the heterogeneously catalyzed synthesis using Zn/CaO, the reaction conditions were also optimized. The Zn-doped CaO catalyst demonstrated the highest efficiency, achieving complete conversion of triglycerides to fatty acid diethanolamide. mdpi.com The catalyst was found to be recyclable for up to six reaction cycles. mdpi.com The reaction kinetics for jatropha oil aminolysis followed a pseudo-first-order model. mdpi.com
| Method | Reactants | Catalyst | Temperature | Time | Key Outcome | Source |
|---|---|---|---|---|---|---|
| Microwave-Assisted Amidation | Palm Fatty Acid Distillate (PFAD) & Monoethanolamine | None (Non-catalytic) | N/A (100% Microwave Power) | 18.5 minutes | 98.89% conversion | researchgate.net |
| Heterogeneous Catalysis | Triglycerides & Diethanolamine | Zn-doped CaO nanospheroids | 90 °C | 30 minutes | Complete conversion | mdpi.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound to enhance sustainability.
A significant advancement in green synthesis is the development of solvent-free methods. wiley.com A one-pot, solvent-free synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from triglycerides and diethanolamine has been successfully demonstrated using a Zn-doped CaO nanocatalyst. mdpi.com This approach eliminates the need for volatile organic solvents, reducing waste and environmental impact.
Catalyst-free methodologies also represent a key green chemistry strategy. rsc.orgrsc.org The synthesis of related fatty acid alkanolamides has been achieved without a catalyst by using microwave irradiation, which provides the necessary energy for the amidation reaction to proceed efficiently. researchgate.net This method avoids the use of catalysts that can be difficult to separate from the final product and may be harmful to the environment. researchgate.net
The production of this compound is well-suited for the use of renewable feedstocks. psu.edu Oleochemicals, derived from fats and oils, are a primary source for its synthesis. kit.edu Triglycerides from various vegetable oils, including jatropha oil and palm oil, serve as direct precursors for the amidation reaction with diethanolamine. researchgate.netmdpi.com
Furthermore, waste and byproducts from the agricultural industry can be valorized. Palm Fatty Acid Distillate (PFAD), a byproduct of the palm oil refining process, has been effectively used as a renewable feedstock for the synthesis of fatty acid amides, demonstrating a circular economy approach. researchgate.net The use of such renewable and readily available resources reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. psu.edu
Derivatization and Structural Modification of this compound
Derivatization of this compound involves altering its molecular structure to produce related compounds, or analogues, and introducing new chemical moieties to its backbone. The primary sites for such modifications are the long alkyl chain derived from palmitic acid and the two terminal hydroxyl groups of the diethanolamine head.
The synthesis of analogues of this compound, often categorized as fatty acid diethanolamides (FADs), typically involves the amidation reaction between a fatty acid or its derivative and diethanolamine. mdpi.com By varying the fatty acid component, a diverse range of analogues can be produced. For instance, using triglycerides from different natural oils in a one-pot, solvent-free reaction with diethanolamine can yield a variety of N,N-Bis(2-hydroxyethyl) alkylamides. mdpi.com This method has been shown to be highly efficient when catalyzed by zinc-doped calcium oxide nanospheroids, achieving complete conversion in 30 minutes at 90°C. mdpi.com
Analogues can differ by the length and saturation of the alkyl chain. For example, the synthesis of N,N-bis-(2-Hydroxyethyl) oleamide, an analogue derived from the unsaturated oleic acid, has been reported. researchgate.net Similarly, N,N-Bis(2-hydroxyethyl)dodecanamide is an analogue with a shorter, 12-carbon lauric acid chain. biosynth.com Another approach involves using a mixture of fatty acids, such as palm fatty acid distillate, to react with monoethanolamine, which produces a range of N-(2-hydroxyethyl)alkanolamides, demonstrating the feasibility of creating diverse amide libraries from readily available feedstocks. researchgate.net
A summary of representative analogues and their precursors is provided below.
| Analogue Name | Fatty Acid/Ester Precursor | Amine Precursor | Key Structural Difference |
| N,N-Bis(2-hydroxyethyl)oleamide | Oleic Acid | Diethanolamine | Unsaturated C18 alkyl chain researchgate.net |
| N,N-Bis(2-hydroxyethyl)dodecanamide | Lauric Acid / Dodecanoic Acid | Diethanolamine | Saturated C12 alkyl chain biosynth.com |
| N,N-Bis(2-hydroxyethyl)malonamide | Dimethyl Malonate | Diethanolamine | Dicarboxylic acid backbone researchgate.net |
| N,N-Bis(2-hydroxyethyl) alkylamides | Various Triglycerides (e.g., Jatropha oil) | Diethanolamine | Mixture of alkyl chain lengths mdpi.com |
The two primary hydroxyl (-OH) groups on the diethanolamine moiety of this compound are reactive sites for introducing new functional groups, thereby altering the compound's chemical properties.
A notable example of such functionalization is the introduction of amidoxime (B1450833) groups. researchgate.net In a related system using N,N-bis(2-hydroxyethyl)malonamide, researchers achieved amidoxime functionalization via an oximation reaction with bromoacetonitrile. researchgate.net This strategy transforms the hydroxyl groups, enhancing the molecule's potential for applications such as metal ion chelation. researchgate.net The general principle of reacting the hydroxyl groups can be applied to this compound to create novel derivatives.
Standard organic reactions for alcohols can be employed to functionalize the hydroxyl groups. These include:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
Oxidation: Controlled oxidation to yield corresponding aldehydes or carboxylic acids, though this can be challenging without affecting other parts of the molecule.
The table below outlines potential functionalization reactions.
| Reaction Type | Reagent Example | Functional Group Introduced | Potential Product Class |
| Amidoximation | Bromoacetonitrile followed by oximation | Amidoxime | Chelating Agents researchgate.net |
| Esterification | Acetyl Chloride | Acetate Ester | Ester-derivatives |
| Etherification | Methyl Iodide / Sodium Hydride | Methyl Ether | Ether-derivatives |
| Diazonium Coupling | Diazonium Salts | Azo group | Azo Dyes miracosta.edu |
Scale-Up Considerations for this compound Productionbocsci.com
Transitioning the synthesis of this compound from laboratory-scale to industrial production involves several key considerations to ensure efficiency, cost-effectiveness, and product quality.
Catalysis and Reaction Conditions: A crucial factor in large-scale synthesis is the choice of catalyst and reaction conditions. The use of a recyclable, heterogeneous catalyst, such as zinc-doped calcium oxide nanospheroids, is highly advantageous for industrial processes. mdpi.com Such catalysts simplify product purification and reduce waste. Furthermore, solvent-free reaction conditions minimize environmental impact and production costs associated with solvent purchase and disposal. mdpi.com Optimizing reaction parameters like temperature and pressure is critical; for example, processes for related amides operate at temperatures between 50 to 150°C and pressures up to 12 MPa to maximize yield and control by-product formation. google.com
Process Efficiency and Purity: Achieving high yields and purity is a primary goal in commercial production. One-pot syntheses are preferred as they streamline the manufacturing process. mdpi.com For similar large-scale amide syntheses, yields can reach as high as 98.2% with purities exceeding 99%. chemicalbook.com However, scaling up can lead to the formation of impurities that may require significant investment in purification equipment. google.com
Quality and Compliance: For commercial applications, production must often adhere to strict quality standards like Good Manufacturing Practice (GMP). This involves rigorous control over the entire manufacturing process, from raw material sourcing to final product packaging, to ensure consistent quality and regulatory compliance. papchemlifesciences.com
The following table compares laboratory and potential industrial-scale production parameters.
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Batch Size | Milligrams to grams | Kilograms to metric tons chemicalbook.com |
| Catalyst | Homogeneous or heterogeneous | Heterogeneous, recyclable catalysts preferred for ease of separation and cost-effectiveness mdpi.com |
| Solvent | Often used for dissolution and heat transfer | Solvent-free or green solvent processes are favored to reduce cost and environmental impact mdpi.com |
| Reaction Time | Minutes to hours mdpi.com | Optimized for minimum time to maximize throughput; may involve continuous flow reactors |
| Purification | Chromatography, recrystallization | Industrial centrifugation, fractional distillation, large-scale crystallization google.comchemicalbook.com |
| Quality Control | HPLC, NMR | GMP-compliant processes, in-process controls, final product specification testing papchemlifesciences.com |
**sophisticated Analytical Characterization and Quantification Techniques for N,n Bis 2 Hydroxyethyl Hexadecanamide**
Chromatographic Methods for Purity Assessment and Quantification of N,N-Bis(2-hydroxyethyl)hexadecanamide
Chromatography is a fundamental tool for separating this compound from impurities and other related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established methods, while Supercritical Fluid Chromatography (SFC) is an emerging alternative.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of this compound and related N-acylethanolamines (NAEs). rsc.orgnih.gov The method's adaptability allows for various column and mobile phase combinations to achieve optimal separation.
Reverse-phase HPLC (RP-HPLC) is a common approach for analyzing these lipophilic molecules. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, this compound can be effectively separated using a C18 column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as formic acid or acetic acid added to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.comnih.gov The use of formic acid is particularly important for LC-MS applications. sielc.comgoogle.com
The purity of different this compound formulations can vary, and HPLC is the standard method to determine the precise content and identify impurities. google.comresearchgate.net For example, analysis of crude preparations has revealed the presence of contaminants such as myristoylethanolamide and stearoylethanolamide, which arise from the fatty acid starting materials used in synthesis. google.com
Detection in HPLC systems is typically achieved using UV detectors, although the lack of a strong chromophore in this compound can limit sensitivity. sielc.com Therefore, HPLC is most powerfully employed when coupled with mass spectrometry (LC-MS), which offers superior sensitivity and specificity for both quantification and structural confirmation. rsc.orgnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), a higher-resolution version of HPLC, is also frequently used to achieve faster and more efficient separations. uzh.chescholarship.org
Table 1: Example HPLC Method Parameters for N-Acylethanolamine Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Column | XDB Eclipse C18 (2.1×50 mm, 1.8 µm) | nih.gov |
| Mobile Phase | Isocratic: 80% Methanol, 20% Water, with 0.25% Acetic Acid and 5 mM Ammonium Acetate | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Column Temperature | 40°C | nih.gov |
| Detector | Triple Quadrupole Mass Spectrometer (MS) | nih.gov |
| Injection Volume | 5 µL | researchgate.net |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of fatty acid derivatives like this compound. nih.govresearchgate.net This method is well-suited for volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. A common derivatization process is silylation, where active hydrogens (in the hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group.
The GC separation is generally performed using a capillary column with a nonpolar stationary phase, such as HP-5MS. mdpi.com The instrument conditions, including the temperature program of the oven, injector temperature, and carrier gas flow rate (typically helium), are optimized to achieve separation from other components in the mixture. mdpi.com Following separation by the GC column, the analyte enters the mass spectrometer, where it is ionized (commonly by electron impact), fragmented, and detected, allowing for highly sensitive quantification and structural confirmation. mdpi.com GC-MS has been successfully used for the quantitative analysis of various fatty acid ethanolamides in biological matrices. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.commdpi.com It is considered a "green" alternative to normal-phase HPLC due to the reduction in organic solvent usage. SFC is particularly well-suited for the analysis and purification of lipids and other nonpolar to moderately polar compounds. mdpi.comresearchgate.net
While specific applications of SFC for this compound are not extensively documented in readily available literature, the technique has proven effective for the separation of other fatty acids and fatty acid amides. researchgate.netcapes.gov.br The polarity of the supercritical CO2 mobile phase can be adjusted by adding a polar organic solvent (modifier), such as methanol, allowing for the elution of a wide range of compounds. mdpi.comnih.gov This makes SFC a promising method for the analysis of this compound. The technique offers high speed and efficiency and is compatible with mass spectrometry, enabling high-throughput analysis and purification. mdpi.comnih.gov Given its success in separating chiral oxylipins and other lipid classes, SFC represents a valuable, though less commonly utilized, tool in the analytical arsenal (B13267) for fatty acid amide research. nih.gov
Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and provides key structural clues through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including this compound. mdpi.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide critical data for confirming the identity and purity of the compound. google.commdpi.com
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. nd.edu For this compound, the spectrum would show characteristic signals for the long aliphatic chain of the hexadecanoyl group, including a triplet for the terminal methyl group (CH₃) and a large multiplet for the methylene (B1212753) groups (CH₂). Distinct signals would also appear for the methylene groups of the two hydroxyethyl (B10761427) chains attached to the nitrogen atom. google.com
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net Key signals include a peak for the carbonyl carbon (C=O) of the amide group, which appears at a characteristic downfield chemical shift. researchgate.net The spectrum also shows a series of peaks for the carbons in the long alkyl chain and distinct peaks for the carbons in the N,N-bis(2-hydroxyethyl) moiety. mdpi.com The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques like COSY and HMBC, allows for the complete assignment of all proton and carbon signals, thereby confirming the molecular structure. nd.edunih.gov
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and confirming the structure of this compound. nih.gov It is most powerfully applied when coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS). nih.govresearchgate.net This hyphenated approach allows for the quantification of the compound at very low concentrations in complex biological matrices such as plasma. nih.govuzh.chnih.gov
In LC-MS analysis, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. nih.govnih.gov For this compound (molecular weight 343.5 g/mol ), analysis in positive ion mode will show a prominent protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 344.3. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net
Tandem mass spectrometry (MS/MS) is used for further structural confirmation and for highly selective quantification using Multiple Reaction Monitoring (MRM). uzh.chnih.gov In an MS/MS experiment, the parent ion (e.g., m/z 344) is selected and subjected to collision-induced dissociation (CID), which breaks it into characteristic fragment ions. For this compound, a notable fragmentation pathway involves the loss of one or both hydroxyethyl groups. The transition from the parent ion to a specific product ion is monitored for quantification, providing excellent specificity and reducing matrix interference. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Molecular Formula | C₂₀H₄₁NO₃ | nih.gov |
| Molecular Weight | 343.5 g/mol | nih.gov |
| Ionization Mode | Positive (ESI or APCI) | nih.govnih.gov |
| Parent Ion [M+H]⁺ | m/z 344.3 | nih.gov |
| Parent Ion [M+Na]⁺ | m/z 366.3 | - |
| Key MS/MS Fragments | m/z 326 ([M+H-H₂O]⁺), m/z 106, m/z 282 | nih.gov |
| MRM Transition (Quantification) | m/z 300.3 → m/z 62.0 (for related PEA) | nih.gov |
Infrared (IR) and Raman Spectroscopy for this compound Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint of the compound. For this compound, these spectroscopic methods can unequivocally identify the key functional groups present in its structure.
In the IR spectrum of a related fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide, characteristic sharp and strong bands are observed that can be extrapolated to this compound. researchgate.net The tertiary amide group, a central feature of the molecule, exhibits a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Another significant peak arises from the C-N stretching vibration of the amide group. researchgate.net The presence of the two hydroxyl (-OH) groups is confirmed by a broad absorption band in the high-frequency region of the spectrum, typically around 3300-3500 cm⁻¹, corresponding to the O-H stretching vibrations. The long hexadecyl hydrocarbon chain will produce prominent sharp bands in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C=O stretches provide strong signals, aiding in the structural confirmation. The analysis of these characteristic vibrational bands allows for the qualitative identification of this compound.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| O-H (Alcohol) | Stretching | 3500 - 3300 (broad) | |
| C-H (Alkane) | Stretching | 2960 - 2850 (strong, sharp) | |
| C=O (Tertiary Amide) | Stretching | 1680 - 1630 (strong) | researchgate.net |
| C-N (Amide) | Stretching | 1466 (sharp) | researchgate.net |
Hyphenated Techniques for Comprehensive this compound Analysis
To overcome the limitations of individual analytical methods and to handle complex sample matrices, hyphenated techniques are employed. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
LC-MS/MS and GC-MS for this compound Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier techniques for the definitive identification and profiling of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar hydroxyl groups is often necessary to increase the volatility of this compound. Following chromatographic separation on a suitable capillary column, the compound enters the mass spectrometer. Under electron ionization (EI), the molecule undergoes predictable fragmentation. libretexts.org Key fragmentation pathways for amides include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group or the nitrogen atom. libretexts.orgmiamioh.edu This results in the formation of characteristic fragment ions. For this compound, expected fragments would arise from the loss of the hydroxyethyl groups (-CH₂CH₂OH) and cleavage of the long alkyl chain. libretexts.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly well-suited for the analysis of this compound without the need for derivatization. Reversed-phase liquid chromatography can effectively separate the compound from other matrix components. sielc.com Upon introduction into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ is formed. nih.govnih.gov In tandem mass spectrometry (MS/MS), this precursor ion is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a structural signature. chemrxiv.org For this compound (molecular weight 343.54 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 344.5. chemicalbook.com LC-MS analysis of the compound has shown characteristic peaks at m/z 344, 326, 282, 106, and 88. nih.gov
Table 2: Potential Mass Spectrometric Fragments of this compound
| Ion | m/z (approx.) | Potential Origin | Source |
| [M+H]⁺ | 344.5 | Protonated molecule | chemicalbook.com |
| [M+H - H₂O]⁺ | 326.5 | Loss of a water molecule | nih.gov |
| [M+H - C₂H₄O]⁺ | 300.5 | Loss of ethylene (B1197577) oxide | |
| [M+H - 2(C₂H₅O)]⁺ | 254.5 | Loss of two hydroxyethyl groups | |
| [CH₃(CH₂)₁₄CO]⁺ | 255.4 | Acylium ion from cleavage of C-N bond | libretexts.org |
| [N(CH₂CH₂OH)₂ + H]⁺ | 106.1 | Diethanolamine (B148213) fragment | nih.gov |
Quantitative Analysis of this compound in Biological and Material Research Matrices (Excluding Clinical Samples)
The quantification of this compound in complex matrices, such as cell cultures in biological research or polymer formulations in material science, requires robust and validated analytical methods. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and selectivity.
Method Validation for this compound Quantification
A quantitative method must undergo rigorous validation to ensure the reliability and accuracy of the results. ojp.gov Key validation parameters include:
Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of calibration standards.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are determined by analyzing quality control samples at different concentrations within the calibration range. ojp.gov
Sensitivity: The sensitivity of the method is defined by the limit of detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be accurately and precisely measured.
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix.
Matrix Effects: In LC-MS/MS, components of the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov These effects must be evaluated by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample. nih.gov
Recovery: The efficiency of the sample preparation process is assessed by determining the recovery, which is the percentage of the analyte that is successfully extracted from the matrix. ojp.gov
Stability: The stability of this compound in the sample matrix and in the prepared extracts under various storage conditions must be evaluated to ensure that the measured concentration reflects the original concentration in the sample. ojp.gov
Sample Preparation Strategies for this compound Analysis
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances prior to instrumental analysis. The choice of technique depends on the nature of the matrix and the analyte's physicochemical properties.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For this compound, which has both lipophilic (hexadecyl chain) and hydrophilic (dihydroxyethyl head group) characteristics, a suitable pair of organic and aqueous solvents would be selected to partition the analyte into one phase, leaving interferents behind.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. ojp.gov For this compound, a reversed-phase SPE sorbent (e.g., C18) could be employed. The sample is loaded onto the sorbent, which retains the analyte based on hydrophobic interactions. Interfering polar compounds are washed away, and the analyte is then eluted with a stronger organic solvent.
Protein Precipitation: In biological matrices containing high protein content, such as cell lysates, protein precipitation is a common first step. ojp.gov This is typically achieved by adding a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing this compound can be further purified or directly analyzed.
The selection and optimization of the sample preparation strategy are critical for achieving accurate and reliable quantitative results in the analysis of this compound.
**mechanistic Investigations and Biological Interactions of N,n Bis 2 Hydroxyethyl Hexadecanamide at the Cellular and Subcellular Level**
In Vitro Cellular Assays for N,N-Bis(2-hydroxyethyl)hexadecanamide Biological Activity
Detailed in vitro studies are fundamental to elucidating the biological potential of a chemical compound. Such assays provide insights into how a substance affects cellular health, communication, and function.
No peer-reviewed studies were identified that specifically assess the impact of this compound on the viability or proliferation of cell lines in vitro. Consequently, there is no available data to report on its potential cytotoxic or cytostatic effects.
The effect of this compound on intracellular signaling cascades remains uninvestigated. There are no published reports detailing its influence on key signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.
Scientific literature lacks any studies dedicated to the in vitro assessment of this compound's ability to modulate the activity of specific enzymes. Therefore, its potential role as an enzyme inhibitor or activator is currently unknown.
There is no available research on the interaction of this compound with cell surface receptors or ion channels. Such studies are crucial for understanding its potential to interfere with cellular communication and ion homeostasis.
Molecular Mechanisms of this compound Action
Modern high-throughput screening techniques like transcriptomics and proteomics are powerful tools for uncovering the molecular mechanisms of a compound's action.
No studies employing transcriptomic or proteomic approaches to analyze the global changes in gene or protein expression in cells treated with this compound have been published. Such analyses would be invaluable in identifying the molecular targets and pathways affected by this compound.
Investigation of this compound-Induced Apoptosis or Necrosis Pathways (In Vitro)
Current scientific literature lacks specific in vitro studies investigating the induction of apoptosis or necrosis pathways directly by this compound. Research into the programmed cell death mechanisms of related fatty acid amides has been conducted, but direct evidence for this compound is not presently available.
For context, studies on structurally related compounds, such as the N-acylethanolamine, N-(2-Hydroxyethyl)hexadecanamide, also known as Palmitoylethanolamide (PEA), have shown apoptosis-inducing potential in cancer cell lines. nih.gov For instance, PEA isolated from Colletotrichum gloeosporioides was found to induce apoptosis in breast cancer cells (MDA-MB-231 and MCF-7) by up-regulating pro-apoptotic genes like BAX, CASPASE-8, and FADD, and down-regulating the anti-apoptotic gene BCL-2. nih.gov It also led to the upregulation of the active form of Caspase-3. nih.gov However, it is crucial to emphasize that this compound possesses two hydroxyethyl (B10761427) groups, distinguishing it from PEA, and therefore, its biological activities, including any potential to induce apoptosis or necrosis, cannot be assumed to be identical.
The distinction between apoptosis and necrosis is fundamental in cell death research. nih.gov Apoptosis is a programmed and orderly process of cell dismantling, whereas necrosis is typically a result of acute injury leading to cell lysis and inflammation. nih.govnih.gov The methodologies to differentiate these two pathways in vitro are well-established, often involving techniques like flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining to identify viable, apoptotic, and necrotic cells. nih.gov Future in vitro research on this compound would need to employ such assays to determine if it has any effect on cell viability and to elucidate the specific cell death pathways it might trigger.
Modulation of Inflammatory Mediators by this compound (In Vitro)
There is a notable absence of published in vitro research specifically examining the effects of this compound on the production and release of inflammatory mediators such as cytokines and chemokines. While the broader class of fatty acid amides has been a subject of interest in inflammation research, direct evidence pertaining to this compound is not available in the current scientific literature.
For comparative purposes, other fatty acid derivatives have been shown to modulate inflammatory responses in vitro. For example, certain polyunsaturated fatty acids can decrease the expression of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell cultures. nih.gov Analogues of the related compound Palmitoylethanolamide (PEA) have demonstrated the ability to inhibit the release of inflammatory cytokines in microglial and monocytic cell lines. nih.gov These findings highlight the potential for fatty acid amides to interact with inflammatory pathways. However, due to the structural differences, one cannot extrapolate these findings to this compound. Dedicated studies are required to determine if this compound has any pro- or anti-inflammatory properties and to identify which specific mediators, if any, it affects in various cell types.
This compound in Advanced In Vitro Models
A review of the current scientific literature indicates that this compound has not yet been the subject of investigation using organoid or 3D cell culture systems. These advanced in vitro models offer significant advantages over traditional 2D cell cultures by more accurately recapitulating the complex three-dimensional architecture and cell-cell interactions of native tissues. biosynth.comnih.gov
Organoids, which are self-organizing 3D structures grown from stem cells, can mimic the structure and function of various organs, providing a more physiologically relevant context for studying the effects of chemical compounds. biosynth.commdpi.com Similarly, 3D cell cultures, such as spheroids, allow for the study of cellular responses in a more in vivo-like microenvironment, which can influence cell growth, differentiation, and response to external stimuli. researchgate.netnih.gov The application of these models in future research could provide valuable insights into the biological interactions of this compound in a tissue-like context.
Below is a table summarizing the general characteristics and potential applications of these advanced models for future research on compounds like this compound.
| Model Type | Description | Potential Research Applications for this compound |
| Organoids | Self-assembling 3D structures derived from stem cells that recapitulate key aspects of organ structure and function. biosynth.commdpi.com | - Studying tissue-specific responses. - Investigating effects on cell differentiation and morphogenesis. - Modeling disease states to test for therapeutic potential. |
| Spheroids | 3D aggregates of one or more cell types grown in culture, often used to model tumors or other tissue microenvironments. researchgate.netnih.gov | - Assessing penetration and efficacy in a tumor-like mass. - Evaluating effects on cell-cell and cell-matrix interactions. - High-throughput screening of biological activity. |
To date, there are no published studies that have utilized microfluidic platforms to investigate the biological interactions of this compound. Microfluidic systems, also known as "organ-on-a-chip" technology, allow for the precise control of the cellular microenvironment and the real-time monitoring of cellular responses to various stimuli. ub.edu
These platforms can be used to create dynamic culture conditions that mimic physiological fluid flow and mechanical cues, which are absent in static culture systems. mdpi.com For a compound like this compound, microfluidic devices could be employed to study its effects on cells under shear stress, to investigate its transport across cellular barriers, or to create complex co-culture models that simulate tissue-level interactions. The integration of biosensors into these platforms could further enable high-throughput and detailed analysis of the compound's mechanisms of action.
Exploration of this compound in Ex Vivo Tissue Models (Non-Human)
There is currently no available data from studies on the metabolic fate of this compound in ex vivo non-human tissue preparations. Ex vivo models, such as precision-cut tissue slices or perfused organs, serve as a valuable intermediate between in vitro cell cultures and in vivo studies. nih.govmdpi.com They maintain the complex cellular architecture and metabolic machinery of the original tissue, allowing for a more accurate prediction of a compound's metabolism. nih.gov
For other related fatty acid amides, such as Palmitoylethanolamide (PEA), enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) is a key metabolic pathway. nih.gov Studies on PEA analogues have used ex vivo preparations to assess their stability against FAAH-mediated degradation. nih.gov Future research on this compound could employ similar ex vivo models, such as liver or skin slices, to identify potential metabolic pathways, determine the rate of metabolism, and characterize the resulting metabolites. Techniques like liquid chromatography-mass spectrometry would be essential for the identification and quantification of the parent compound and its metabolic products in these systems.
Tissue Distribution and Cellular Uptake Studies of this compound (Ex Vivo)
Ex vivo studies, which involve the analysis of tissues in an artificial environment outside the living organism, are crucial for understanding the distribution and cellular uptake of exogenous compounds like this compound. However, specific research detailing the ex vivo tissue distribution and cellular uptake of this compound is not extensively documented in publicly available scientific literature. To provide context, this section will discuss the methodologies and findings from studies on closely related N-acylethanolamines (NAEs), such as Palmitoylethanolamide (PEA), which shares a hexadecanoyl (palmitoyl) backbone. These studies offer insights into the potential behavior of similar fatty acid amides in biological tissues.
Detailed Research Findings
Research into the distribution of related NAEs often employs sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify these lipid mediators in various tissues. nih.gov These methods are essential due to the low endogenous concentrations of these compounds. nih.gov
Studies on the closely related compound Palmitoylethanolamide (PEA) have demonstrated its presence in various mammalian tissues. For instance, an ex vivo analysis of human placental tissues revealed varying concentrations of endogenous PEA across different parts of the placenta. nih.gov The highest average concentration of PEA was found in the amniotic membrane, followed by the amniochorionic membrane and the placental disc. nih.gov This differential distribution suggests that specific tissues may have a higher capacity to accumulate or synthesize these types of lipid amides. nih.gov
The cellular uptake of PEA is considered a rapid process, necessary for its interaction with intracellular receptors. nih.gov However, the precise mechanisms governing this uptake are still under investigation. nih.gov It is understood that the intracellular uptake is tightly regulated in conjunction with the enzymatic hydrolysis of the compound, which helps to maintain a balance between extracellular and intracellular concentrations. nih.gov For other related fatty acid diethanolamides, such as lauramide diethanolamine (B148213), metabolic studies have shown that they are readily metabolized through hydroxylation and subsequent β-oxidation of the fatty acid chain, while the amide bond itself shows resistance to hydrolysis. nih.gov This suggests that the metabolic stability of the core amide structure could influence its tissue residence time and distribution.
The following interactive data table summarizes the findings from an ex vivo study on the distribution of the related compound Palmitoylethanolamide (PEA) in human placental tissues. It is important to note that this data is for a related compound and not this compound itself, but is presented here to illustrate the type of data obtained in such studies.
Table 1: Endogenous Concentration of Palmitoylethanolamide (PEA) in Human Placental Tissues (ex vivo)
| Tissue Sample | Mean Concentration (ng/g) | Standard Deviation (ng/g) |
| Amniotic Membrane | 350.33 | ± 239.26 |
| Placental Disc | 219.08 | ± 79.42 |
| Amniochorionic Membrane | Not specified | Not specified |
| Umbilical Cord | Not specified | Not specified |
| Vernix Caseosa | Not specified | Not specified |
| Umbilical Serum | Not specified | Not specified |
Data sourced from a study on the distribution of N-acylethanolamines in human placental membranes. nih.gov "Not specified" indicates that while the presence was noted, the specific mean and standard deviation values were not provided in the primary abstract.
This table highlights the differential accumulation of a related N-acylethanolamine in various tissues, suggesting that if similar studies were conducted on this compound, one might also expect to see tissue-specific distribution patterns. The variability in concentrations also underscores the complex regulatory mechanisms at play in different cellular environments.
**integration of N,n Bis 2 Hydroxyethyl Hexadecanamide in Advanced Research Systems and Functional Materials Science**
N,N-Bis(2-hydroxyethyl)hexadecanamide as a Component in Drug Delivery Research Systems (Excluding Clinical Applications)
In the realm of pharmaceutical research, the formulation of stable and efficient delivery systems for experimental compounds is crucial. This compound serves as a functional excipient in the development of these research-grade delivery vehicles due to its emulsifying, stabilizing, and solubilizing capabilities.
While specific research detailing the use of this compound as a primary component in Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) is not extensively documented in publicly available literature, its properties as a nonionic surfactant make it a suitable candidate for such systems. Patent literature for personal care and pharmaceutical products frequently lists Palmitamide DEA as a potential ingredient in complex formulations that include nanoemulsions and lipid nanoparticles. google.comgoogle.comresearchgate.netjustia.com
In these research constructs, the compound would primarily act as an emulsifier or co-emulsifier. Its function is to reduce the interfacial tension between the solid lipid core and the continuous aqueous phase during the high-energy homogenization process used to form nanoparticles. By adsorbing at the lipid-water interface, it helps to create and stabilize the sub-micron sized particles, preventing them from aggregating and ensuring the colloidal stability of the dispersion.
Table 1: Potential Roles of this compound in Research-Grade Lipid Nanoparticle Formulations
| Role | Functional Mechanism | Potential Impact on Nanoparticle System |
| Primary Emulsifier | Reduces interfacial tension between lipid and aqueous phases. | Facilitates the formation of small, uniform nanoparticles. |
| Co-surfactant/Stabilizer | Interacts with the primary surfactant at the interface to enhance film rigidity and steric hindrance. | Improves long-term stability of the nanoparticle dispersion; prevents particle agglomeration. |
| Crystal Growth Modifier | May incorporate into the lipid matrix to disrupt crystalline order. | Potentially increases drug-loading capacity and prevents drug expulsion during storage. |
The role of this compound and related fatty acid diethanolamides as stabilizers in emulsion and microemulsion systems is well-established. These systems are critical in research for solubilizing poorly water-soluble experimental drugs for delivery studies. As a nonionic surfactant, it can reduce the interfacial tension between oil and water phases, leading to the spontaneous formation of thermodynamically stable microemulsions. google.comepo.org
Research and patent documents describe the use of fatty acid diethanolamides as crucial components for ensuring the stability of these formulations. For instance, coconut fatty acid diethanolamide, a structurally similar compound, is noted to function as a co-emulsifier, viscosity modifier, and stabilizer in microemulsion formulations. nih.gov In other applications, Palmitamide DEA is listed as a surfactant in microemulsion compositions designed for various purposes, including enhancing fuel combustion and in cosmetic preparations. google.comgoogle.com These examples underscore its capability to create stable dispersions, a principle directly applicable to the design of research constructs for experimental compound delivery.
Table 2: Findings on the Role of Fatty Acid Diethanolamides in Emulsion and Microemulsion Systems
| System Type | Compound Mentioned | Documented Role | Reference |
| Microemulsion | Fatty acid diethanolamide | Surfactant for delivering poorly water-soluble drugs. | google.com |
| Microemulsion | Palm oil fatty acid diethanolamide | Component in a stable microemulsion composition. | google.com |
| Microemulsion/Nanoemulsion | Palmitamide DEA | Surfactant component for creating stable water-in-oil emulsions. | google.com |
| Microemulsion | Coconut fatty acid diethanolamide | Co-emulsifier, viscosity modifier, and stabilizer. | nih.gov |
Polymeric micelles and vesicles are self-assembled nanostructures used in research to encapsulate and transport hydrophobic compounds. As an amphiphilic molecule, this compound has the intrinsic ability to participate in micelle formation. While it may not typically form micelles on its own in the way that block copolymers do, it can act as a co-surfactant integrated into these structures.
This compound in Biomaterial Development for Research Applications
The development of novel biomaterials for research tools, such as cell culture substrates or diagnostic components, requires materials that are both functional and compatible with biological systems. The surface-active and chemical properties of this compound lend it to applications in this field.
The biocompatibility of a material is a critical factor for its use in research applications involving contact with cells or proteins. In vitro studies provide foundational data on a compound's potential for cytotoxicity. A key safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel provides specific non-clinical data for diethanolamine (B148213) (DEA) and its related amides, including Palmitamide DEA. cir-safety.org
The panel reviewed a study that evaluated the cytotoxicity of DEA. The findings from this study are relevant for understanding the in vitro biocompatibility of materials containing this compound. It was noted that while DEA could disrupt phosphatidylcholine homeostasis in a concentration-dependent manner, there was no observed cytotoxicity in terms of cell number at concentrations up to 1,000 µg/ml. cir-safety.org This suggests a relatively low level of acute cytotoxicity, which is a favorable characteristic for materials intended for in vitro research applications where cell viability is paramount.
Table 3: Summary of In Vitro Biocompatibility-Related Findings for Diethanolamine (DEA)
| Assay Parameter | Concentration | Observation | Implication for Biocompatibility | Reference |
| Cell Number | Up to 1,000 µg/ml | No significant change in cell number. | Low acute cytotoxicity at the tested concentrations. | cir-safety.org |
| Phospholipid Metabolism | Concentration-dependent | Reduction in the utilization of ³³P into phosphatidylcholine. | Indicates a specific biochemical interaction with cell membrane lipid synthesis pathways. | cir-safety.org |
The fundamental property of a surfactant is its ability to adsorb at interfaces and modify surface properties. This characteristic can be harnessed to functionalize the surfaces of materials used as research tools. This compound can be used to alter the surface energy of various substrates, such as glass, polymers, or even mineral-based materials. researchgate.net
By forming a thin layer on a surface, the compound can change its wettability, making a hydrophobic surface more hydrophilic, or vice versa. This is useful in research applications such as:
Coating microplates: To prevent non-specific binding of proteins or cells to the well surfaces, improving the accuracy of assays.
Functionalizing particles: To create stable dispersions of micro- or nanoparticles in aqueous or non-aqueous media for diagnostic or analytical purposes.
Modifying membranes: To control the flow and interaction of fluids in microfluidic devices or to alter the filtration properties of research-grade membranes.
The use of Palmitamide DEA has been mentioned in patents for moisturizing agents and other formulations intended for application to surfaces like skin, demonstrating its ability to interact with and modify surface properties. epo.org This principle of surface activity is directly transferable to the modification of inanimate surfaces for a variety of research tools.
Exploration of this compound in Colloidal and Interfacial Science
In the field of colloidal and interfacial science, the performance of this compound is primarily dictated by its behavior at interfaces and its ability to self-assemble in solution. These properties are fundamental to its application in stabilizing emulsions and foams, and for creating structured fluids with tailored rheological properties.
This compound, also known as Palmitamide DEA, is a nonionic surfactant that is utilized in a variety of research and industrial formulations for its emulsifying, thickening, and foam-boosting properties. firp-ula.orgthegoodscentscompany.com Its effectiveness as a surfactant is rooted in its ability to lower the interfacial tension between immiscible phases, such as oil and water, thereby facilitating the formation and stabilization of emulsions.
The critical micelle concentration (CMC) is a key parameter that characterizes the efficiency of a surfactant. It represents the concentration at which surfactant monomers begin to aggregate into micelles. wikipedia.org While specific CMC values for this compound are not extensively documented in publicly available literature, the CMC for a related compound, Cocamide DEA, is reported to be in the range of 0.3 - 0.6 mM. alfa-chemistry.com The CMC is influenced by factors such as temperature, pH, and the presence of electrolytes in the formulation. wikipedia.orgalfa-chemistry.com
In research formulations, this compound can be incorporated to control the viscosity of the system and to enhance the stability of foams. firp-ula.org The diethanolamide headgroup contributes to its thickening capabilities through intermolecular hydrogen bonding. In cosmetic and pharmaceutical research, these surfactants are integral in creating stable and aesthetically pleasing product formulations. cir-safety.org The use of fatty acid diethanolamides in concentrations ranging from less than 0.1% to 50% has been reported in cosmetic formulations, with most products containing 1-25%. cir-safety.org
Below is a table illustrating the typical applications of diethanolamide surfactants in research formulations.
| Property | Application in Research Formulations |
| Emulsification | Stabilization of oil-in-water (o/w) and water-in-oil (w/o) emulsions for drug delivery systems and material synthesis. |
| Foam Boosting | Enhancement and stabilization of foam structures in cleaning and decontamination formulations. nih.gov |
| Viscosity Control | Adjustment of rheological properties in gels, creams, and lotions for optimal application and stability. firp-ula.org |
| Solubilization | Aiding the dissolution of poorly soluble compounds in aqueous media for various chemical and biological assays. |
The self-assembly of surfactant molecules into ordered structures is a cornerstone of their functionality in various applications. For this compound, the interplay between the hydrophobic hexadecyl chain and the hydrophilic diethanolamine headgroup dictates the formation of aggregates such as micelles in aqueous solutions. The geometry and size of these self-assembled structures are influenced by factors including concentration, temperature, and ionic strength of the medium.
The theory of self-assembly for hydrocarbon amphiphiles provides a framework for understanding how molecular geometry influences the formation of micelles and bilayers. researchgate.net The packing of the surfactant molecules, which is dependent on the relative sizes of the hydrophilic headgroup and the hydrophobic tail, determines the curvature of the resulting aggregate.
While specific experimental studies detailing the self-assembly of this compound in model systems are not widely available, research on related fatty acid amphiphiles provides valuable insights. Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful tools for characterizing the structure and organization of micelles and other self-assembled structures in solution. nih.govnih.govnih.gov These methods can provide information on the size, shape, and aggregation number of the micelles. Dynamic light scattering (DLS) is another common technique used to determine the hydrodynamic radius of micelles in solution. nih.govsemanticscholar.org
A hypothetical research investigation into the self-assembly of this compound in a model aqueous system might involve the parameters and techniques outlined in the table below.
| Investigated Parameter | Experimental Technique | Expected Outcome |
| Critical Micelle Concentration (CMC) | Surface Tensiometry, Fluorescence Spectroscopy, Isothermal Titration Calorimetry | Determination of the concentration at which micellization begins. |
| Micelle Size and Shape | Small-Angle X-ray/Neutron Scattering (SAXS/SANS), Dynamic Light Scattering (DLS) | Characterization of the hydrodynamic radius, radius of gyration, and overall morphology of the micelles (e.g., spherical, ellipsoidal, cylindrical). |
| Aggregation Number | Static Light Scattering, Fluorescence Quenching | Estimation of the average number of surfactant molecules per micelle. |
| Phase Behavior | Polarized Light Microscopy, Differential Scanning Calorimetry (DSC) | Identification of different liquid crystalline phases (e.g., lamellar, hexagonal) that may form at higher concentrations. |
| Interfacial Properties | Interfacial Tensiometry, Langmuir Trough | Measurement of the reduction in surface/interfacial tension and the packing of surfactant molecules at interfaces. |
Understanding the self-assembly behavior of this compound is crucial for designing and optimizing its use in advanced materials, such as nanoemulsions for targeted drug delivery, structured fluids for rheology modification, and templates for the synthesis of mesoporous materials.
**computational Chemistry and Theoretical Modeling of N,n Bis 2 Hydroxyethyl Hexadecanamide**
Molecular Dynamics Simulations of N,N-Bis(2-hydroxyethyl)hexadecanamide Interactions
Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules. acs.org This computational method calculates the trajectory of atoms and molecules, providing detailed information on structural conformations and energy fluctuations. acs.org For a molecule like this compound, MD simulations can elucidate its interactions with biological targets such as proteins and cell membranes, revealing the dynamics of binding and the conformational changes that may occur.
While direct MD simulation studies on this compound are not extensively published, research on the closely related N-acylethanolamine, Palmitoylethanolamide (PEA), provides significant insights. PEA, which shares the same hexadecanoyl (palmitoyl) tail but has a single N-(2-hydroxyethyl) group, has been the subject of such simulations. A recent study conducted molecular dynamics simulations to explore the stability and binding affinity of PEA with various human nuclear receptors. nih.gov The findings revealed that PEA exhibits strong binding affinity with receptors like Hepatocyte Nuclear Factor 4-gamma (HNF4γ). nih.gov Given the structural similarity, it is plausible that this compound would also engage with these or similar receptors, with the additional hydroxyethyl (B10761427) group potentially modulating the binding affinity and stability through additional hydrogen bonding opportunities.
The amphiphilic nature of this compound, featuring a long lipophilic alkyl chain and a polar diethanolamide headgroup, suggests a strong propensity for interaction with cell membranes. MD simulations are particularly well-suited to model these interactions. Studies on other amphiphilic molecules, including fatty acids and antimicrobial peptides with lipid tails, have demonstrated that the lipid composition of a membrane influences the rate of passive diffusion. nih.govuniprot.org Thicker and more rigid membranes can impede the uptake of small molecules. nih.govuniprot.org
For this compound, simulations would likely show the hexadecanoyl tail inserting into the hydrophobic core of the lipid bilayer, driven by the hydrophobic effect. nih.gov This insertion would be stabilized by van der Waals interactions with the acyl chains of membrane phospholipids (B1166683). Simultaneously, the polar N,N-bis(2-hydroxyethyl) headgroup would be oriented towards the aqueous phase, capable of forming hydrogen bonds with the phosphate (B84403) and glycerol (B35011) moieties of the lipid headgroups or with surrounding water molecules. nih.govacs.org MD simulations can quantify the depth of insertion, the orientation of the molecule within the membrane, and its effect on membrane properties such as thickness, fluidity, and lateral pressure profiles. nih.gov
Table 1: Potential Parameters for MD Simulation of this compound-Membrane Interaction
| Simulation Parameter | Typical Value/Setting | Rationale |
| Force Field | CHARMM36, AMBER | Commonly used and well-validated for lipid and protein simulations. |
| Membrane Model | DPPC, POPC bilayer | Represents a simplified model of a eukaryotic cell membrane. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | >100 ns | Allows for sufficient sampling of conformational space and interaction dynamics. |
| Temperature | 310 K (37 °C) | Represents physiological temperature. |
| Pressure | 1 atm (NPT ensemble) | Simulates constant pressure and temperature conditions. |
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The molecule possesses significant conformational flexibility due to its long alkyl chain and the rotatable bonds in the diethanolamide headgroup.
Key conformational features include:
Amide Bond Planarity : The C-N bond of the amide group exhibits partial double bond character due to resonance, which restricts rotation and enforces a planar geometry for the atoms involved (O=C-N-C). libretexts.orgyoutube.com This planarity is a crucial structural constraint.
Alkyl Chain Conformation : The 16-carbon chain can adopt numerous conformations. The lowest energy state is the fully extended, all-trans (anti) conformation, which minimizes steric hindrance. slideshare.net However, rotations around the C-C bonds can lead to higher-energy gauche conformations, introducing kinks in the chain. youtube.comyoutube.com
Headgroup Orientation : The two hydroxyethyl groups can rotate around the C-N and C-C bonds, leading to various orientations. These conformations will influence the molecule's hydrogen bonding capacity and interaction with polar environments.
Table 2: Key Dihedral Angles and Expected Conformations in this compound
| Dihedral Angle | Description | Likely Low-Energy Conformations | Associated Strain |
| ω (O=C-N-C) | Amide bond | ~180° (trans) | High rotational barrier |
| φ (C-C-C-C) | Hexadecyl chain | ~180° (anti) | Minimal steric strain |
| ±60° (gauche) | Steric strain | ||
| θ (N-C-C-O) | Hydroxyethyl arms | Staggered conformations | Torsional strain |
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in potency or efficacy, researchers can identify key chemical features, or pharmacophores, responsible for its effects.
For fatty acid amides, SAR studies have been crucial in developing potent inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA), which are involved in the degradation of signaling lipids like PEA. nih.govnih.govmdpi.com These studies have revealed several general principles:
The Alkyl Chain : The length and degree of unsaturation of the fatty acid tail are critical for binding to the active sites of enzymes like FAAH. nih.gov
The Headgroup : Modifications to the amide headgroup significantly impact activity. For instance, in a series of pyrrolidine (B122466) amide derivatives targeting NAAA, small lipophilic substituents were found to be preferable for optimal potency. nih.gov
Linker Flexibility : The flexibility of the linker between key pharmacophoric features can increase inhibitory potency but may reduce selectivity against related enzymes. nih.gov
In the context of this compound, an SAR study of its analogues could involve synthesizing derivatives with altered alkyl chain lengths (e.g., C14, C18), introducing unsaturation, or modifying the hydroxyethyl groups (e.g., replacing them with other functional groups). The presence of two hydroxyethyl groups compared to PEA's single group is a significant structural difference that would likely alter its interaction with biological targets, potentially by providing additional hydrogen bond donor/acceptor sites or by increasing steric bulk.
In silico methods, particularly molecular docking, are widely used to predict the biological activity of compounds by simulating their binding to the three-dimensional structure of a biological target. nih.govnih.govtjnpr.org This approach helps to identify potential mechanisms of action and prioritize compounds for experimental testing.
As this compound is a structural analogue of PEA, its biological activity can be predicted by docking it into the same targets known to interact with PEA. PEA is known to interact with peroxisome proliferator-activated receptor-alpha (PPAR-α) and other nuclear receptors. mdpi.commdpi.com A molecular docking study of PEA with a panel of human nuclear receptors identified HNF4α and HNF4γ as having very high binding affinity. nih.gov It is hypothesized that this compound would bind to a similar pocket, with its hexadecyl chain occupying a hydrophobic channel and its polar headgroup forming key interactions with polar residues at the binding site entrance. The additional hydroxyethyl group could potentially form an extra hydrogen bond, thereby increasing binding affinity, or it could introduce a steric clash, reducing affinity.
Table 3: Example of In Silico Docking Data for Palmitoylethanolamide (PEA) with Nuclear Receptors nih.gov
| Receptor Target | Docking Score (Global Score) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
| HNF4α | 0.884 | -8.5 | Arg, Gln, Ser |
| HNF4γ | 0.871 | -9.2 | Arg, Gln, Tyr |
| RARγ-1 | 0.829 | -8.1 | Ser, His, Asn |
| PPARα | 0.519 | -7.2 | Tyr, His, Ser |
Note: Data is for PEA and serves as a predictive basis for this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds. nih.gov
Developing a QSAR model for this compound derivatives would involve several steps:
Data Set : Synthesize and test a series of analogues for a specific biological activity (e.g., IC₅₀ for enzyme inhibition).
Descriptor Calculation : For each molecule, calculate a set of numerical parameters (descriptors) that describe its physicochemical properties (e.g., lipophilicity (logP), molecular weight, polar surface area, electronic properties, and shape descriptors).
Model Building : Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation relating the descriptors to the activity. acs.org
Validation : Rigorously validate the model's predictive power using internal and external test sets of compounds.
A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(logP) - c₂(PolarSurfaceArea) + c₃(ShapeIndex)
The descriptors in the final model would highlight the properties most crucial for the desired activity, guiding further drug design. nih.gov
Table 4: Example of Descriptors Used in QSAR Modeling for Fatty Acid Amide Analogues
| Descriptor Class | Example Descriptor | Property Represented | Potential Impact on Activity |
| Lipophilic | ClogP | Hydrophobicity | Membrane permeability, binding to hydrophobic pockets. |
| Electronic | Dipole Moment | Polarity, charge distribution | Electrostatic interactions with the target. |
| Steric/Topological | Molar Refractivity | Molecular size and polarizability | Steric fit within the binding site. |
| Topological Polar Surface Area (TPSA) | Surface polarity | Hydrogen bonding potential, cell permeability. | |
| 3D-QSAR | CoMFA/CoMSIA Fields | 3D steric and electrostatic fields | Detailed 3D pharmacophore requirements. |
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure and properties. acs.orgnih.gov These methods can be used to calculate optimized molecular geometry, conformational energies, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and chemical reactivity indices. acs.org
For this compound, quantum calculations can:
Optimize Geometry : Determine the most stable 3D structure with high accuracy.
Calculate Electronic Properties : The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A large gap suggests high stability.
Predict Spectroscopic Properties : Calculate properties like NMR chemical shifts and infrared vibrational frequencies to aid in experimental characterization. nih.gov
Determine Partial Charges : Calculate the distribution of charge on each atom, which is crucial for understanding intermolecular interactions and for parameterizing molecular mechanics force fields used in MD simulations.
Table 5: Hypothetical Quantum Chemical Properties for this compound
| Property | Calculation Method | Predicted Value/Information | Significance |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |
| HOMO Energy | DFT | e.g., -7.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | DFT | e.g., +1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | DFT | e.g., 8.5 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | DFT | e.g., ~4.5 Debye | Measures overall molecular polarity. |
| Atomic Partial Charges | Mulliken, NBO | Distribution of charge across the molecule | Crucial for understanding electrostatic interactions. |
Electronic Structure and Reactivity Predictions for this compound
The electronic structure of a molecule governs its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons and predict reactivity. Key aspects of these predictions include the analysis of frontier molecular orbitals and the calculation of reactivity indices.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.
For this compound, the HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms of the amide and hydroxyl groups. The LUMO is likely centered on the carbonyl carbon of the amide group, which is an electrophilic site.
Conceptual DFT Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices provide a semi-quantitative understanding of the molecule's behavior in chemical reactions. mdpi.com
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).
| Reactivity Descriptor | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | ~ 7.0 - 8.0 |
| Electron Affinity | A | -ELUMO | ~ 0.5 - 1.5 |
| Electronegativity | χ | (I + A) / 2 | ~ 3.75 - 4.75 |
| Chemical Hardness | η | (I - A) / 2 | ~ 2.75 - 3.75 |
| Electrophilicity Index | ω | χ² / (2η) | ~ 1.9 - 3.3 |
Spectroscopic Property Predictions for this compound
Computational methods are also invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of the molecule.
Predicted NMR Spectra
Ab initio and DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy. researchgate.net These calculations are based on determining the magnetic shielding around each nucleus. For a molecule like this compound, which exhibits restricted rotation around the amide bond, computational studies can also model the dynamic effects on the NMR spectra at different temperatures. st-andrews.ac.uk Below are tables of predicted ¹H and ¹³C NMR chemical shifts. guidechem.com
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (terminal) | ~ 0.88 | t |
| -(CH₂)₁₃- | ~ 1.25 | m |
| -CH₂-C=O | ~ 2.35 | t |
| -N-CH₂- | ~ 3.4 - 3.6 | m |
| -CH₂-OH | ~ 3.7 - 3.8 | m |
| -OH | Variable | s (broad) |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (terminal) | ~ 14.1 |
| -(CH₂)₁₃- | ~ 22.7 - 31.9 |
| -CH₂-C=O | ~ 34.0 |
| -N-CH₂- | ~ 50.0 - 52.0 |
| -CH₂-OH | ~ 60.0 - 62.0 |
| C=O (amide) | ~ 174.5 |
Predicted IR Spectrum
Computational modeling can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. acs.org This is typically done by calculating the harmonic frequencies of the normal modes of vibration. For this compound, the predicted IR spectrum would show characteristic peaks for its functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Alcohol | ~ 3300 - 3500 (broad) |
| C-H stretch | Alkyl chain | ~ 2850 - 2960 |
| C=O stretch | Amide | ~ 1630 - 1660 |
| C-N stretch | Amide | ~ 1400 - 1450 |
| C-O stretch | Alcohol | ~ 1050 - 1150 |
**future Directions and Interdisciplinary Research Avenues for N,n Bis 2 Hydroxyethyl Hexadecanamide**
Integration of N,N-Bis(2-hydroxyethyl)hexadecanamide into Advanced Bio-Analytical Platforms
The surfactant and stabilizing properties of this compound make it a compelling candidate for enhancing the performance and capabilities of bio-analytical systems. Its amphiphilic nature—possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) properties—can be harnessed to improve the sensitivity, stability, and functionality of diagnostic and detection platforms.
Future research could focus on its application as a critical component in biosensor development. For instance, its ability to form stable micelles and vesicles could be used to encapsulate and deliver analytes to sensor surfaces, thereby amplifying signals. In electrochemical biosensors, a layer of this compound could modify electrode surfaces, preventing fouling from non-specific protein adsorption while facilitating the targeted binding of analytes. A patent for a related compound, N,N-bis(2-hydroxyethyl) glycine (B1666218) amide, highlights its use as a linker for conjugating polymers to drug molecules, suggesting a potential role for the N,N-bis(2-hydroxyethyl) amide moiety in creating bioconjugates for targeted analysis. google.comepo.org
| Potential Bio-Analytical Application | Proposed Function of this compound | Anticipated Benefit |
| Electrochemical Biosensors | Surface modifying agent to reduce biofouling. | Increased sensor longevity and reliability. |
| Immunoassays (e.g., ELISA) | Stabilizer for antibody-antigen complexes. | Enhanced signal stability and sensitivity. |
| Lab-on-a-Chip Devices | Component of microemulsions for sample preparation. | Improved analyte solubility and reaction kinetics. |
| Bioconjugation | Linker molecule (following functionalization). | Covalent attachment of probes or biomolecules. |
Exploration of this compound in Nanotechnology Research
The intersection of material science and biology, nanotechnology offers fertile ground for the application of this compound. Its properties as a non-ionic surfactant are ideal for the synthesis and stabilization of nanostructures, particularly nanoemulsions and nanoparticles for drug delivery.
Nanoemulsions are nanoscale droplets of one liquid dispersed in another, and they are of great interest for delivering hydrophobic drugs. nih.gov The long C16 tail of this compound can effectively surround an oil-based core containing a therapeutic agent, while the hydrophilic head interacts with the aqueous environment of the body, creating a stable delivery vehicle. Research on a closely related compound, N,N-bis-(2-hydroxyethyl) oleamide, has demonstrated its utility as a nonionic surfactant in the microemulsion-based synthesis of cerium oxide nanoparticles. researchgate.net This precedent strongly suggests that this compound could serve a similar function as a stabilizer in the formation of various metallic and metal oxide nanoparticles, preventing their aggregation and controlling their size during synthesis.
| Nanotechnology Research Area | Potential Role of this compound | Example Research Focus |
| Nanoemulsion Drug Delivery | Primary surfactant for o/w nanoemulsions. | Formulation of stable nanoemulsions for intravenous delivery of poorly soluble drugs. |
| Nanoparticle Synthesis | Capping and stabilizing agent. | Controlled synthesis of silver or gold nanoparticles for imaging or therapeutic use. |
| Topical Nanogels | Emulsifier within a gel matrix. | Development of nanoemulsion-based gels for enhanced dermal drug penetration. nih.gov |
| Self-Assembling Nanosystems | Building block for supramolecular structures. | Investigation of self-assembly into nanotubes or vesicles for targeted delivery. |
Potential for this compound in Synthetic Biology Applications
Synthetic biology involves the design and construction of new biological parts, devices, and systems. A key area of this field is the development of novel biosynthetic pathways for producing chemicals from renewable resources. While this compound is typically produced through conventional chemical synthesis, synthetic biology offers a pathway for its bio-based production.
Future research could focus on engineering microorganisms, such as E. coli or yeast, to produce this compound. This would involve introducing genes for enzymes that can convert renewable feedstocks, like fatty acids from plant oils, into the final product. For example, a biocatalytic cascade could be designed featuring an enzyme for fatty acid activation and another for amide bond formation. rsc.orgrsc.org The use of enzymes like lipases for direct amidation of carboxylic acids is a well-established principle in green chemistry that could be integrated into a synthetic biology workflow. nih.gov Such an approach would not only provide a more sustainable route to the compound but also open the door to producing novel derivatives by modifying the engineered pathway.
| Synthetic Biology Avenue | Objective | Key Methodologies |
| Engineered Biosynthesis | Produce this compound from renewable feedstocks. | Metabolic engineering; introduction of heterologous enzyme pathways (e.g., acyl-CoA synthetases, amidotransferases) into a host microbe. |
| Enzymatic Cascade Development | Create a cell-free system for production. | Isolation and combination of enzymes (e.g., lipases, transferases) to perform sequential reactions in a one-pot synthesis. rsc.org |
| Novel Derivative Generation | Produce structural analogs with tailored properties. | Directed evolution of enzymes to accept different fatty acid or amine substrates. |
Emerging Roles of this compound in Sustainable Chemistry Research
Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov this compound, being derivable from plant-based palmitic acid, is well-aligned with these principles. Its potential as a bio-based surfactant and building block is a significant area for future exploration.
Research has already demonstrated that fatty acid amides can be synthesized from vegetable oils for applications like phase change materials for thermal energy storage. acs.orgacs.org A study on coconut fatty acid diethanolamide, a similar bio-based molecule, showed its potential as a polyol substitute in the creation of polyurethane foams, contributing to the development of bio-based polymers. nih.gov This suggests a promising application for this compound as a monomer or additive in the synthesis of new, sustainable polymers. Furthermore, enzymatic methods for producing fatty amides are being developed as an environmentally friendly alternative to traditional chemical synthesis. acs.org
| Sustainable Chemistry Application | Function of this compound | Impact on Sustainability |
| Bio-based Surfactants | Renewable alternative to petroleum-based surfactants. | Reduced carbon footprint; enhanced biodegradability. |
| Polymer Synthesis | Bio-based polyol or monomer. | Creation of "green" polyurethanes or other polymers from renewable sources. nih.gov |
| Phase Change Materials | Latent heat storage material. | Development of bio-based materials for thermal energy management. researchgate.net |
| Green Synthesis | Target molecule for biocatalytic production routes. | Elimination of harsh chemical reagents and solvents in its own manufacturing process. rsc.org |
Unexplored Biological Pathways and Targets for this compound Investigation
While the physical and chemical properties of this compound are leveraged in industrial applications, its biological activities remain largely uninvestigated. The broader family of fatty acid amides, however, includes a diverse range of bioactive signaling molecules, such as anandamide (B1667382) and oleamide, which play crucial roles in physiological processes like pain, mood, and sleep. oatext.comnih.govlipotype.com
This raises the compelling possibility that this compound may also possess currently unknown biological functions. The long fatty acid tail is structurally similar to endogenous lipids that interact with specific cellular receptors and enzymes. nih.gov Future research should, therefore, focus on screening this compound for activity against various biological targets. A primary area of interest would be the endocannabinoid system, given that fatty acid amide hydrolase (FAAH) is a key enzyme in the degradation of many fatty acid amides. oatext.com Inhibition of FAAH by this compound could lead to therapeutic effects. Investigating its influence on cell signaling pathways, lipid metabolism, and receptor binding could uncover novel applications in pharmacology and biomedicine.
| Potential Biological Target/Pathway | Hypothesized Interaction | Research Approach |
| Endocannabinoid System | Interaction with cannabinoid receptors (CB1/CB2) or inhibition of FAAH. | Receptor binding assays; enzyme inhibition assays. |
| G-Protein Coupled Receptors (GPRs) | Agonist or antagonist activity at orphan receptors that bind fatty acids. | High-throughput screening using cell lines expressing various GPRs. |
| Ion Channels | Modulation of ion channel activity. | Electrophysiological studies (e.g., patch-clamp) on various cell types. |
| Inflammatory Pathways | Regulation of inflammatory mediators. | In vitro studies on immune cells (e.g., macrophages) measuring cytokine release. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
